Increased Molecular Weight and Lipophilicity vs. N3-Unsubstituted Analog
The target compound possesses an additional N3-isopropyl group compared to the simplest analog 6-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione (CAS 2097963-76-1) [1]. This modification results in a quantifiably higher molecular weight and calculated lipophilicity (XLogP3-AA).
| Evidence Dimension | Molecular Weight (g/mol) and Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW: 208.26 g/mol; XLogP3-AA: 1.4 [1] |
| Comparator Or Baseline | 6-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione (CAS 2097963-76-1): MW: 166.18 g/mol; XLogP3-AA: 0.5 [2] |
| Quantified Difference | ΔMW = +42.08 g/mol; ΔXLogP3-AA = +0.9 |
| Conditions | PubChem computed properties (2024.11.20 release) |
Why This Matters
The +0.9 logP unit increase significantly alters predicted membrane permeability and solubility profiles, directly impacting suitability for cell-based vs. biochemical assay procurement.
- [1] PubChem. Compound Summary for CID 122239184. National Center for Biotechnology Information (2024). View Source
- [2] PubChem. Computed Properties for 6-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information. View Source
